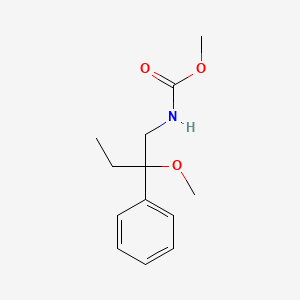

METHYL N-(2-METHOXY-2-PHENYLBUTYL)CARBAMATE

Description

Properties

IUPAC Name |

methyl N-(2-methoxy-2-phenylbutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-13(17-3,10-14-12(15)16-2)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIQNLCVRNTZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-methoxy-2-phenylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-phenylbutylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methoxy-2-phenylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl N-(2-methoxy-2-phenylbutyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl N-(2-methoxy-2-phenylbutyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamates vary significantly in properties based on substituents. Below is a detailed comparison of METHYL N-(2-METHOXY-2-PHENYLBUTYL)CARBAMATE with structurally analogous compounds:

Structural Analogs

Physicochemical and Functional Insights

- Solubility and Stability: The methoxy-phenyl motif in this compound likely reduces water solubility compared to aliphatic carbamates but enhances stability in nonpolar environments. Hydroxyethyl substituents (as in TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE) facilitate hydrogen bonding, improving crystallinity and purification efficiency .

Research Findings and Implications

- Synthetic Utility : The target compound’s synthesis would require tailored conditions to avoid cleavage of the methoxy or phenyl groups. Lessons from TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis (e.g., pH control, solvent selection) could be adapted .

- Biological Potential: Computational substructure analysis () suggests that the phenyl-methoxy-butyl scaffold may interact with enzymatic targets like kinases or proteases, warranting further pharmacological studies .

Biological Activity

Methyl N-(2-methoxy-2-phenylbutyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C18H25NO3

- Molecular Weight : 301.40 g/mol

- Functional Groups : Carbamate group, methoxy group, and a phenylbutyl side chain.

The presence of these functional groups is believed to contribute to its biological activity, particularly in pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest the following potential actions:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Antimicrobial Properties : Research indicates that carbamate derivatives can exhibit antimicrobial effects, potentially making this compound a candidate for further studies in antibacterial or antifungal applications.

Anticancer Activity

A study evaluating related carbamate compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate showed growth inhibition concentrations (GI50) in the nanomolar range across 60 cancer cell lines, suggesting that similar structural analogs could also possess anticancer properties .

Enzyme Inhibition

Inhibitory assays have been conducted to assess the compound's potential as an AChE inhibitor. The results from these assays indicate that this compound could exhibit similar inhibitory effects as known AChE inhibitors, which are being explored for Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Compound | IC50 (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | This compound | TBD | |

| Anticancer Activity | Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol] | <0.5 | |

| Antimicrobial | Related Carbamate Derivatives | TBD |

Case Study 1: Anticancer Efficacy

In a recent study involving methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate, researchers found that it significantly inhibited the growth of glioblastoma cells with an LC50 value of 200 nM. This result highlights the potential of carbamate derivatives in targeting resistant cancer types and emphasizes the need for further exploration into their mechanisms and therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Another study focused on assessing the interaction of this compound with cholinesterase enzymes. The findings suggested that compounds with similar structures could effectively inhibit AChE activity, thereby enhancing cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: How can researchers optimize the synthesis of methyl N-(2-methoxy-2-phenylbutyl)carbamate to achieve high yields and purity?

Answer:

Synthesis optimization typically involves selecting appropriate coupling agents and reaction conditions. For analogous carbamates, methods such as reacting bromoacetyl bromide with amines (e.g., n-butylamine) in the presence of triethylamine (TEA) have yielded >80% purity . Key parameters include:

- Solvent choice : Dichloromethane (DCM) or THF for solubility and inertness.

- Temperature : Room temperature to 40°C to prevent side reactions.

- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradients) for purification, with Rf values monitored (e.g., Rf = 0.32–0.65 in similar compounds) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For example, methoxy groups typically show singlets at δ 3.2–3.5 ppm, while carbamate carbonyls resonate at δ 155–165 ppm in 13C NMR .

- X-Ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths. SHELX workflows are robust for small-molecule refinement, even with twinned data .

Advanced: How can researchers address contradictions in spectroscopic data vs. computational modeling for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal-packing forces. To resolve:

Variable-Temperature NMR : Identify conformational changes affecting peak splitting.

DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to validate torsional angles.

Crystallographic Validation : Use SHELXL to refine structures, ensuring bond angles/thermal parameters align with NMR observations .

Advanced: What strategies are recommended for studying the stereochemical stability of the 2-methoxy-2-phenylbutyl moiety?

Answer:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and monitor retention times.

- Racemization Studies : Heat the compound in polar solvents (e.g., DMSO) and track optical rotation changes ([α]D). For example, isoleucine-derived carbamates showed [α]22D = +61.1° in CHCl3, indicating configurational stability .

- Dynamic NMR : Detect inversion barriers in the methoxy group by analyzing coalescence temperatures.

Basic: How should researchers assess the hydrolytic stability of this carbamate under physiological conditions?

Answer:

- pH-Dependent Kinetics : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC-MS. Carbamates are typically stable at neutral pH but hydrolyze rapidly under acidic/basic conditions.

- Enzymatic Assays : Test susceptibility to esterases or amidases using liver microsomes.

Advanced: What experimental designs are suitable for probing intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?

Answer:

- Hirshfeld Surface Analysis : Quantify interactions (C–H···O, N–H···O) using CrystalExplorer.

- Thermal Analysis : DSC/TGA profiles correlate with packing efficiency; sharp melting points (e.g., 75–84°C in analogs) suggest ordered lattices .

- SHELXL Refinement : Parameterize hydrogen bonds and anisotropic displacement parameters to model weak interactions .

Advanced: How can researchers resolve low reproducibility in synthetic batches, particularly for stereoisomers?

Answer:

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., acylated amines).

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to control configuration.

- Crystallization-Induced Asymmetric Transformation : Promote enantiomer enrichment via selective crystal growth.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility of methoxy groups.

- Storage : Inert atmosphere (N2) at –20°C to prevent hydrolysis. Toxicity data for analogs suggest moderate acute toxicity (LD50 ~500 mg/kg in rodents) .

Advanced: What computational tools are recommended for predicting the bioactivity of this carbamate against biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., acetylcholinesterase).

- MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories.

- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, metabolism, and toxicity.

Advanced: How can researchers design SAR studies to optimize the carbamate’s pharmacological profile?

Answer:

- Scaffold Modifications : Vary the phenylbutyl chain (e.g., electron-withdrawing substituents for enhanced stability).

- Bioisosteric Replacement : Substitute the methoxy group with CF3 or cyclopropane to modulate lipophilicity.

- In Vitro Assays : Test analogs in enzyme inhibition (IC50) or cell viability (MTT) assays, prioritizing compounds with <10 μM activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.